Cas no 2137960-00-8 (4-Piperidinamine, 1-ethyl-4-ethynyl-)

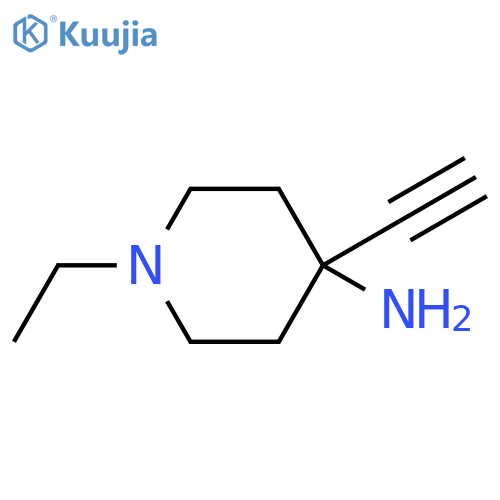

2137960-00-8 structure

商品名:4-Piperidinamine, 1-ethyl-4-ethynyl-

CAS番号:2137960-00-8

MF:C9H16N2

メガワット:152.236742019653

CID:5299852

4-Piperidinamine, 1-ethyl-4-ethynyl- 化学的及び物理的性質

名前と識別子

-

- 4-Piperidinamine, 1-ethyl-4-ethynyl-

-

- インチ: 1S/C9H16N2/c1-3-9(10)5-7-11(4-2)8-6-9/h1H,4-8,10H2,2H3

- InChIKey: BMZVEBFJABBUGI-UHFFFAOYSA-N

- ほほえんだ: N1(CC)CCC(C#C)(N)CC1

4-Piperidinamine, 1-ethyl-4-ethynyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-764014-5.0g |

1-ethyl-4-ethynylpiperidin-4-amine |

2137960-00-8 | 95% | 5.0g |

$3273.0 | 2024-05-22 | |

| Enamine | EN300-764014-0.05g |

1-ethyl-4-ethynylpiperidin-4-amine |

2137960-00-8 | 95% | 0.05g |

$948.0 | 2024-05-22 | |

| Enamine | EN300-764014-1.0g |

1-ethyl-4-ethynylpiperidin-4-amine |

2137960-00-8 | 95% | 1.0g |

$1129.0 | 2024-05-22 | |

| Enamine | EN300-764014-0.25g |

1-ethyl-4-ethynylpiperidin-4-amine |

2137960-00-8 | 95% | 0.25g |

$1038.0 | 2024-05-22 | |

| Enamine | EN300-764014-0.5g |

1-ethyl-4-ethynylpiperidin-4-amine |

2137960-00-8 | 95% | 0.5g |

$1084.0 | 2024-05-22 | |

| Enamine | EN300-764014-10.0g |

1-ethyl-4-ethynylpiperidin-4-amine |

2137960-00-8 | 95% | 10.0g |

$4852.0 | 2024-05-22 | |

| Enamine | EN300-764014-0.1g |

1-ethyl-4-ethynylpiperidin-4-amine |

2137960-00-8 | 95% | 0.1g |

$993.0 | 2024-05-22 | |

| Enamine | EN300-764014-2.5g |

1-ethyl-4-ethynylpiperidin-4-amine |

2137960-00-8 | 95% | 2.5g |

$2211.0 | 2024-05-22 |

4-Piperidinamine, 1-ethyl-4-ethynyl- 関連文献

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

2137960-00-8 (4-Piperidinamine, 1-ethyl-4-ethynyl-) 関連製品

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 81216-14-0(7-bromohept-1-yne)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量